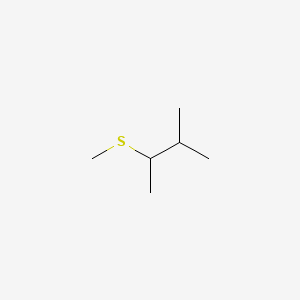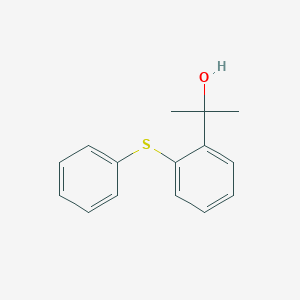
2-(2-Phenylsulfanylphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenylsulfanylphenyl)propan-2-ol is a chemical compound belonging to the alcohol group It is characterized by the presence of a phenylsulfanyl group attached to a phenyl ring, which is further connected to a propan-2-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylsulfanylphenyl)propan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with acetone to form the desired product . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Phenylsulfanylphenyl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride.
Major Products Formed:
Oxidation: The major product is often a ketone or carboxylic acid derivative.
Reduction: The primary product is typically a hydrocarbon or a reduced alcohol.
Substitution: The products vary depending on the substituent introduced, such as halides or other functional groups.
Aplicaciones Científicas De Investigación
2-(2-Phenylsulfanylphenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mecanismo De Acción
The mechanism of action of 2-(2-Phenylsulfanylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.
Comparación Con Compuestos Similares
2-Phenyl-2-propanol: A structurally related compound with similar alcohol functionality but lacking the phenylsulfanyl group.
2-Phenylpropan-2-ol: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness: 2-(2-Phenylsulfanylphenyl)propan-2-ol is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific applications in various fields, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C15H16OS |
|---|---|
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
2-(2-phenylsulfanylphenyl)propan-2-ol |
InChI |
InChI=1S/C15H16OS/c1-15(2,16)13-10-6-7-11-14(13)17-12-8-4-3-5-9-12/h3-11,16H,1-2H3 |
Clave InChI |
JTUDNJHVKBZLJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1SC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13884788.png)
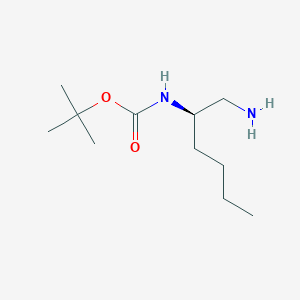

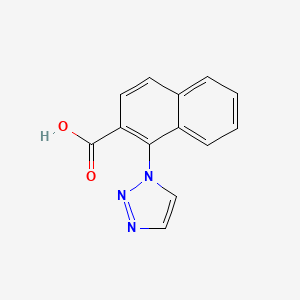
![Spiro[5.5]undecan-3-yl methanesulfonate](/img/structure/B13884812.png)
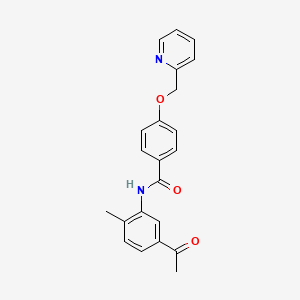
![[(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate](/img/structure/B13884823.png)
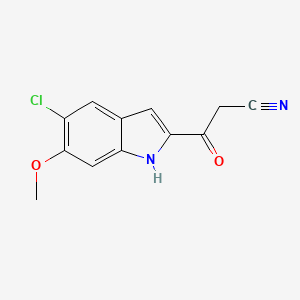
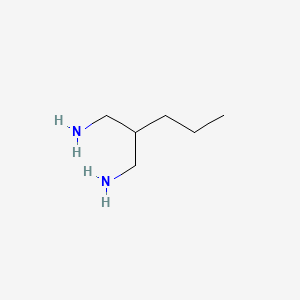
![Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate](/img/structure/B13884840.png)

![6-P-Tolylfuro[2,3-D]pyrimidin-4-amine](/img/structure/B13884856.png)
